![molecular formula C21H20N8O2 B2487996 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-36-7](/img/structure/B2487996.png)
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
The compound of interest belongs to a class of molecules that incorporate several heterocyclic frameworks, such as triazoles, oxadiazoles, and pyrazines. These structures are known for their diverse chemical properties and applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, including the formation of heterocyclic rings through cycloaddition, nucleophilic substitution, and condensation reactions. For example, the synthesis of triazole derivatives typically employs the [3+2] cycloaddition of azides and alkynes, a reaction known for its efficiency and versatility (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure of related compounds revealed complex arrangements of rings and substituents, contributing to their unique chemical and physical properties. Crystallographic studies help in understanding the precise geometric parameters and intermolecular interactions (Cao et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to readily bind in the biological system due to their heterocyclic nature . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that multiple pathways could be affected.
Pharmacokinetics
The presence of the triazole moiety, which is known to readily bind in the biological system , may influence its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that the compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c30-21(18-13-24-29(26-18)16-6-2-1-3-7-16)28-10-4-5-15(14-28)11-19-25-20(27-31-19)17-12-22-8-9-23-17/h1-3,6-9,12-13,15H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGEXVTUIZJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
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